The compound "3-(Heptadecafluorooctyl)aniline" is a fluorinated aniline derivative, which is a class of compounds known for their unique properties due to the presence of fluorine atoms. Fluorinated compounds have gained significant attention in various fields due to their thermal stability, chemical resistance, and unique electronic properties. Aniline derivatives, in particular, have been studied extensively for their potential applications in pharmaceuticals, agrochemicals, and materials science.
3-(Heptadecafluorooctyl)aniline is classified as an aromatic amine due to the presence of the aniline moiety (an amino group attached to a benzene ring). The compound's chemical formula is CHFN, and it has a CAS number of 119489-67-7. It is typically sourced from chemical suppliers like Sigma-Aldrich, where it is available in flake form with a melting point ranging from 33 to 38 °C .
The synthesis of 3-(Heptadecafluorooctyl)aniline generally involves the reaction of heptadecafluorooctyl bromide with aniline. This method can be described in detail as follows:
This synthesis method yields high purity and efficiency, making it suitable for laboratory-scale production .
The molecular structure of 3-(Heptadecafluorooctyl)aniline features a benzene ring substituted with a heptadecafluorooctyl group at the para position relative to the amino group.
The compound's structure can be represented using SMILES notation: Nc1cccc(c1)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)
.
3-(Heptadecafluorooctyl)aniline participates in various chemical reactions due to its functional groups:
These reactions are significant in synthetic organic chemistry and materials science applications.
The mechanism of action for 3-(Heptadecafluorooctyl)aniline primarily revolves around its use as a ligand in catalysis. In metal-catalyzed reactions, the amino group coordinates with metal centers, facilitating various transformations:
These interactions are critical for optimizing reaction conditions and improving yields in synthetic applications .
These properties make 3-(Heptadecafluorooctyl)aniline suitable for specific applications where hydrophobicity and thermal stability are advantageous .
3-(Heptadecafluorooctyl)aniline has several scientific applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3